molecular formula C10H14BrNO4S B255046 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B255046
M. Wt: 324.19 g/mol
InChI Key: HVFBZYNZXBZVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the binding of the compound to the active site of the enzyme or protein being targeted. This binding results in the inhibition of the enzyme's activity, which can have a wide range of effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being targeted. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an impact on the body's acid-base balance. Inhibition of cholinesterases can lead to an increase in the concentration of acetylcholine, which can have effects on the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to selectively target certain pathways or processes in the body. However, one limitation of this compound is that its effects can be dependent on the specific conditions of the experiment, such as pH and temperature.

Future Directions

There are several future directions for the use of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific inhibitors for certain enzymes and proteins. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body.
In conclusion, this compound is a valuable tool in scientific research due to its specificity for certain enzymes and proteins. Its mechanism of action involves the inhibition of these targets, which can have a wide range of effects on the body. While there are limitations to its use, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is widely used in scientific research as a tool to study the activity of certain enzymes and proteins. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to exhibit inhibitory activity against other enzymes such as cholinesterases, ureases, and tyrosinases.

properties

Molecular Formula

C10H14BrNO4S

Molecular Weight

324.19 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3

InChI Key

HVFBZYNZXBZVJC-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.